Cas no 1556923-76-2 (3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one)

3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a fused triazole and dihydropyridinone scaffold. Its structural complexity offers versatility in medicinal chemistry applications, particularly as a key intermediate in the synthesis of biologically active molecules. The presence of both amino and triazole functionalities enhances its potential for hydrogen bonding and metal coordination, making it valuable in drug design and catalysis. The compound’s stability under physiological conditions and its reactivity in selective transformations further underscore its utility in pharmaceutical research. Its well-defined synthetic route ensures reproducibility, supporting its use in high-purity applications.
3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one structure
1556923-76-2 structure
商品名:3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one
CAS番号:1556923-76-2
MF:C9H11N5O
メガワット:205.216540575027
CID:6329227
PubChem ID:82993889

3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one
    • AKOS021313716
    • 3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
    • EN300-1108562
    • 1556923-76-2
    • インチ: 1S/C9H11N5O/c1-13-9(11-6-12-13)5-14-3-2-8(15)7(10)4-14/h2-4,6H,5,10H2,1H3
    • InChIKey: CGNDPRKJQGZJCZ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=CN(C=C1N)CC1=NC=NN1C

計算された属性

  • せいみつぶんしりょう: 205.09635999g/mol
  • どういたいしつりょう: 205.09635999g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 77Ų

3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1108562-5.0g
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
1556923-76-2
5g
$4102.0 2023-05-23
Enamine
EN300-1108562-10g
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
1556923-76-2 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1108562-0.05g
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
1556923-76-2 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1108562-10.0g
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
1556923-76-2
10g
$6082.0 2023-05-23
Enamine
EN300-1108562-0.25g
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
1556923-76-2 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1108562-0.5g
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
1556923-76-2 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1108562-1.0g
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
1556923-76-2
1g
$1414.0 2023-05-23
Enamine
EN300-1108562-2.5g
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
1556923-76-2 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1108562-5g
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
1556923-76-2 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1108562-0.1g
3-amino-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,4-dihydropyridin-4-one
1556923-76-2 95%
0.1g
$993.0 2023-10-27

3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one 関連文献

3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-oneに関する追加情報

Professional Introduction to 3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one (CAS No. 1556923-76-2)

The compound 3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one, identified by its CAS number 1556923-76-2, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and promising biological activities. The presence of a dihydropyridine core combined with a 1-methyl-1H-1,2,4-triazole moiety suggests potential applications in drug discovery, particularly in the development of novel therapeutic agents.

Recent research has highlighted the versatility of dihydropyridine derivatives in medicinal chemistry. These compounds are well-known for their role as calcium channel blockers, but their utility extends beyond cardiovascular applications. The structural motif of 3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one introduces additional functional groups that may enhance its pharmacological profile. Specifically, the amino group and the triazole ring can serve as key interaction sites for target proteins, enabling selective binding and modulatory effects.

In the context of contemporary pharmaceutical research, the integration of multiple pharmacophores into a single molecular framework is a strategic approach to improve drug efficacy and reduce side effects. The dihydropyridine scaffold provides a stable core for further derivatization, while the triazole component contributes to metabolic stability and bioavailability. This combination makes 3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one a compelling candidate for further investigation.

One of the most exciting aspects of this compound is its potential in oncology research. Dihydropyridines have been explored as inhibitors of various kinases and enzymes involved in cancer progression. The triazole ring, in particular, has demonstrated inhibitory activity against several tumor-associated targets. Preclinical studies suggest that derivatives of this class may exhibit antiproliferative effects by disrupting critical signaling pathways in malignant cells. The amino group further enhances the molecule's ability to engage with biological targets through hydrogen bonding or ionic interactions.

The synthesis of 3-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)methyl-1,4-dihydropyridin-4-one presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been employed to introduce the desired functional groups while maintaining stereochemical integrity. These synthetic strategies not only facilitate the production of this compound but also provide insights into its structural analogs for future drug development.

Evaluation of the pharmacokinetic properties is crucial for assessing the clinical relevance of any novel compound. Studies indicate that derivatives of dihydropyridines generally exhibit good oral bioavailability and rapid absorption. The presence of polar functional groups like the amino group may influence renal clearance and metabolic pathways. Further investigations into the pharmacokinetics of 3-amino-1-(1-methyl-H-pyrrole H-pyrrole H-pyrrole H-pyrrole H-pyrrole H-pyrrole H-pyrrole H-pyrrole H-pyrrole H-pyrrole H-pyrrole)-oneoneoneoneoneoneoneoneoneoneoneone (CAS No. 1556923)-76-noones (CAS No.) may provide valuable data for optimizing dosing regimens and minimizing adverse effects.

The potential therapeutic applications extend beyond oncology to other areas such as inflammation and neurodegenerative diseases. The ability of dihydropyridines to modulate calcium signaling makes them relevant in conditions involving neuronal dysfunction or excessive inflammatory responses. Preliminary data suggest that compounds with a similar structural motif may interact with inflammatory cytokine pathways or neurotransmitter receptors. While these findings are still emerging, they underscore the broad therapeutic potential of this class of molecules.

Regulatory considerations play a critical role in advancing any pharmaceutical candidate from laboratory research to clinical use. Compliance with Good Manufacturing Practices (GMP) and adherence to international safety standards are essential steps before human trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are often required to navigate these regulatory hurdles efficiently. The development pipeline for 3-amino-H-hydrogen-H-hydrogen-H-hydrogen-H-hydrogen-H-hydrogen-H-hydrogen-H-hydrogen-H-hydrogen-H-hydrogen-H-hydrogen-H-hydrogen-H-hydrogen-H-hydrogen-H-hydrogen-(methyl)-pyrrolidine pyrrolidine pyrrolidine pyrrolidine pyrrolidine pyrrolidine pyrrolidine pyrrolidine pyrrolidine pyrrolidine pyrrolidine pyrrolidine)-pyridinopyridinopyridinopyridinopyridinopyridinopyridinopyridinopyridinopyridinopyridinopyridinopyridine (CAS No.) will depend on generating robust preclinical data that supports its safety and efficacy.

The integration of computational modeling and high-throughput screening has accelerated the discovery process for novel bioactive compounds like 3-amino-(methyl)-pyrimidinyloxy)-(methyl)-pyrimidinyloxy)-(methyl)-pyrimidinyloxy)-(methyl)-pyrimidinyloxy)-(methyl)-pyrimidinyloxy)-(methyl)-pyrimidinyloxy)-(methyl)-pyrimidinyloxy)-(methyl)-pyrimidinyloxy)-(methyl)-pyrimidinyloxy)-(methyl)-pyrimidinyloxy)-(methyl) (CAS No.) 1556923). These technologies enable researchers to predict binding affinities and optimize molecular structures before experimental validation becomes necessary. Such approaches not only save time but also reduce costs associated with traditional trial-and-error methods.

In conclusion,3-amino-(dimethoxy)methoxy)dimethoxy)methoxy)dimethoxy)methoxy)dimethoxy)methoxy)dimethoxy)methoxy)dimethoxy)methoxy)dimethoxy)methoxy)(CAS No.) 1556923) represents a promising lead in pharmaceutical research with diverse potential applications across multiple therapeutic areas including oncology,neurodegenerative diseases,and inflammation management.. Its unique structural features,combined with advanced synthetic techniques,make it an attractive candidate for further exploration.. As our understanding of biological pathways continues to evolve,compounds like this one will play an increasingly important role in developing next-generation therapeutics.. Continued investment in both academic research and industrial development is essential to realize their full clinical potential..

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD